molecular formula C14H15NO4S B11678697 Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Methyl 3-(4-methoxybenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B11678697
M. Wt: 293.34 g/mol
InChI Key: VFTFSLXEFBSRRM-UHFFFAOYSA-N
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Description

METHYL 3-[(4-METHOXYBENZOYL)AMINO]-4,5-DIHYDRO-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxybenzoyl group and a thiophene ring. Its molecular formula is C14H15NO4S, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-[(4-METHOXYBENZOYL)AMINO]-4,5-DIHYDRO-2-THIOPHENECARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxybenzoyl Intermediate: This step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.

    Amination Reaction: The 4-methoxybenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization with a thiophene derivative under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-[(4-METHOXYBENZOYL)AMINO]-4,5-DIHYDRO-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 3-[(4-METHOXYBENZOYL)AMINO]-4,5-DIHYDRO-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxybenzoyl group may enhance its binding affinity, while the thiophene ring can facilitate electron transfer processes. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

    METHYL 3-AMINO-4-METHOXYBENZOATE: Shares the methoxybenzoyl group but lacks the thiophene ring.

    METHYL 4-AMINO-3-METHOXYBENZOATE: Similar structure but with different positioning of functional groups.

    3-(METHYLAMINO)BENZOIC ACID: Contains a benzoic acid core but with different substituents.

Uniqueness: METHYL 3-[(4-METHOXYBENZOYL)AMINO]-4,5-DIHYDRO-2-THIOPHENECARBOXYLATE is unique due to its combination of a methoxybenzoyl group and a thiophene ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

methyl 4-[(4-methoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-18-10-5-3-9(4-6-10)13(16)15-11-7-8-20-12(11)14(17)19-2/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI Key

VFTFSLXEFBSRRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC

Origin of Product

United States

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